Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo-
Description
This compound features a butanoic acid backbone with a 4-oxo-4-[(heterocyclic)amino] substitution. The heterocyclic moiety is a 4-(4-fluorophenyl)-5-methyl-2-thiazolyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
438221-98-8 |
|---|---|
Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13FN2O3S/c1-8-13(9-2-4-10(15)5-3-9)17-14(21-8)16-11(18)6-7-12(19)20/h2-5H,6-7H2,1H3,(H,19,20)(H,16,17,18) |
InChI Key |
WFJZDTGTNLROSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC(=O)O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
Reaction Scheme :
α-Haloketone + Thioamide → Thiazole Ring
Key Steps :
-
α-Haloketone Preparation :
-
4-Fluoroacetophenone is brominated to form 2-bromo-4-fluoroacetophenone.
-
-
Cyclization with Thiourea :
-
Reaction with thiourea in ethanol under acidic conditions (e.g., HCl) forms the thiazole ring.
-
-
Methylation :
Example Reaction Conditions :
Suzuki-Miyaura Coupling
Reaction Scheme :
4-Fluorophenylboronic Acid + Bromothiazole → 4-(4-Fluorophenyl)-5-Methyl-2-Thiazolyl Group
Key Steps :
-
Bromination of Thiazole :
-
Cross-Coupling :
Optimized Conditions :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst System | Pd(OAc)2/Xantphos (1:2 molar ratio) | |
| Base | NMM (N-Methylmorpholine) | |
| Temperature | 80–100°C (reflux) | |
| Yield | 60–85% |
Butanoic Acid Core Functionalization
The butanoic acid moiety is functionalized to introduce the amino group at the 4-position.
Oxidative Functionalization
Reaction Scheme :
Butyric Acid Derivative → 4-Amino-4-Oxo-Butanoic Acid
Key Steps :
-
Ozonolysis :
-
Reductive Amination :
Critical Conditions :
Condensation Reactions
Reaction Scheme :
β-Keto Ester + Amine → 4-Amino-4-Oxo-Butanoic Acid
Example :
Ethyl 4-bromo-3-oxopentanoate reacts with thiourea derivatives under basic conditions (e.g., NaOH) to form the amide linkage.
Key Reagents :
| Reagent | Role | Source |
|---|---|---|
| Thiourea Derivative | Nucleophile for amide bond formation | |
| NaOH | Base catalyst |
Coupling of Thiazole to Butanoic Acid
The thiazole ring is attached to the butanoic acid core via nucleophilic substitution or amide bond formation .
Amide Coupling
Reaction Scheme :
Butanoic Acid Chloride + Thiazolylamine → Target Compound
Steps :
-
Activation of Carboxylic Acid :
-
Butanoic acid is converted to its acid chloride using SOCl2 or PCl5.
-
-
Amination :
-
The acid chloride reacts with 4-(4-fluorophenyl)-5-methyl-2-thiazolylamine in anhydrous THF or DMF.
-
Example Protocol :
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | THF, DMF, or DCM | |
| Base | Et3N or DMAP | |
| Temperature | 0–25°C (controlled addition) |
Nucleophilic Substitution
Reaction Scheme :
4-Bromo-Butanoic Acid + Thiazolylamine → Target Compound
Conditions :
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | K2CO3 or Cs2CO3 | |
| Solvent | DMF or DMSO | |
| Temperature | 80–120°C (reflux) |
Comparison of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | High atom economy, scalable | Requires harsh conditions | 40–75% |
| Suzuki Coupling | Selective, versatile substituents | Expensive catalysts | 60–85% |
| Ozonolysis | Clean oxidation | Ozone handling risks | 80–100% |
| Amide Coupling | Simple, widely applicable | Acid chloride instability | 50–70% |
Challenges and Optimization Strategies
-
Stereochemical Control :
-
Solubility Issues :
-
Purification :
Industrial-Scale Considerations
-
Continuous Flow Reactors : Preferred for Suzuki-Miyaura coupling to enhance heat management and catalyst turnover.
-
Catalyst Recycling : Pd catalysts can be recovered via filtration or solvent extraction.
-
Cost Analysis :
Component Estimated Cost (USD/kg) 4-Fluorophenylboronic Acid 150–200 Pd(OAc)2/Xantphos 300–400
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- Fluorine vs.
- Electron-Withdrawing Effects : The 3-nitrophenyl analog () introduces a strong electron-withdrawing nitro group, likely increasing the acidity of the carboxylic acid (pKa reduction) compared to the target’s fluorophenyl group .
- Steric Effects : The trityl-substituted analog () exhibits significant steric hindrance, reducing solubility and reaction kinetics compared to the target’s smaller 4-fluorophenyl-thiazolyl group .
Physical and Chemical Properties
| Property | Target Compound | 4-Bromophenyl Analog (13) | 3-Nitrophenyl Analog | Trityl Analog |
|---|---|---|---|---|
| Boiling Point (°C) | Not Provided | Not Provided | Not Provided | 622.3 |
| Density (g/cm³) | Not Provided | Not Provided | Not Provided | 1.2 |
| Molecular Weight | Not Provided | ~533.3 | 340.35 | 359.42 |
- Boiling Points: The trityl analog’s exceptionally high boiling point (622.3°C) reflects its bulky, non-volatile structure .
- Density : The trityl analog’s density (1.2 g/cm³) suggests compact molecular packing despite its large substituent .
Biological Activity
Butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo-, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: 4-[[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid
- Molecular Formula: C14H13FN2O3S
- Molecular Weight: 308.33 g/mol
- CAS Number: 438221-98-8
The compound features a butanoic acid backbone with a fluorophenyl group and a thiazole ring, which are critical for its biological activity.
Synthesis
The synthesis of butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo-, typically involves several steps:
- Formation of the Thiazole Ring: A thioamide reacts with an α-haloketone under basic conditions.
- Introduction of the Fluorophenyl Group: This is achieved through nucleophilic aromatic substitution.
- Construction of the Butanoic Acid Backbone: This involves esterification and hydrolysis reactions.
Antimicrobial Properties
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains, suggesting that butanoic acid, 4-[[4-(4-fluorophenyl)-5-methyl-2-thiazolyl]amino]-4-oxo- may possess similar properties .
Antitumor Activity
Thiazole-containing compounds have been extensively studied for their anticancer potential. In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) suggests that modifications in the phenyl and thiazole rings can enhance anticancer activity . For example, compounds similar to butanoic acid with specific substitutions have shown IC50 values in the low micromolar range against various cancer cell lines.
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Compound B | 1.98 ± 1.22 | A-431 |
The biological activity of butanoic acid is believed to involve interactions with specific molecular targets such as enzymes and receptors. These interactions may modulate pathways related to oxidative stress and inflammation, which are critical in various disease processes .
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds similar to butanoic acid:
- Antitumor Activity Study:
- Antimicrobial Efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
